1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is an organoboron compound with the molecular formula C24H39B3O6. It features a central benzene ring substituted with three 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups. This compound is notable for its boron-containing functional groups that enhance its reactivity and potential applications in organic synthesis and materials science. The presence of multiple dioxaborolane units contributes to its unique chemical properties and stability under various conditions .
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, also known as 1,3,5-phenyltriboronic acid, tris(pinacol) ester, is a valuable building block in organic synthesis. Its popularity stems from the presence of three pinacol boronate groups attached to the benzene ring at the 1, 3, and 5 positions. These pinacol boronate groups can readily participate in Suzuki-Miyaura coupling reactions []. This reaction allows for the formation of carbon-carbon bonds between the boron atom in the pinacol boronate group and various organic halides or triflates. By incorporating 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene into a molecule, researchers can introduce complex aromatic functionalities into their target molecules [].
The unique properties of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene make it a promising candidate for developing novel materials. The presence of the benzene core offers aromatic stability, while the pinacol boronate groups can participate in cross-linking reactions or introduce Lewis acid sites for further functionalization []. Researchers have explored using 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene in the synthesis of organic frameworks (OFs) []. OFs are porous materials with a high surface area, making them attractive for applications in gas storage, separation, and catalysis.
The chemical behavior of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is primarily influenced by the boron atoms in its structure. These boron atoms can participate in various reactions:
These reactions highlight the compound's utility in synthetic organic chemistry .
The synthesis of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene typically involves:
This multi-step synthesis allows for the precise construction of the compound's complex structure .
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene has several important applications:
These applications underscore its significance in both academic research and industrial contexts .
Interaction studies involving 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene focus on understanding how it interacts with other molecules:
Such studies are crucial for determining the practical applications of this compound in various fields .
Several compounds share structural similarities with 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | C18H28B2O4 | Contains two dioxaborolane units; useful in similar synthetic applications. |
1-(4-Bromophenyl)-2-(4-borono phenyl)-ethanol | C13H14BBrO2 | A simpler boron-containing compound; often used in cross-coupling reactions. |
4-(Dihydroxyboryl)phenylboronic acid | C12H15B3O6 | Exhibits distinct reactivity due to hydroxyl groups; important in biological applications. |
The uniqueness of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene lies in its trisubstitution pattern and enhanced stability due to steric hindrance from the tetramethyl groups. This configuration may lead to different reactivity profiles compared to other similar compounds .
Irritant